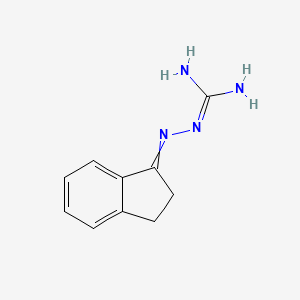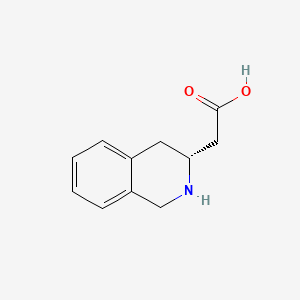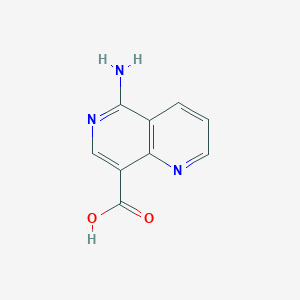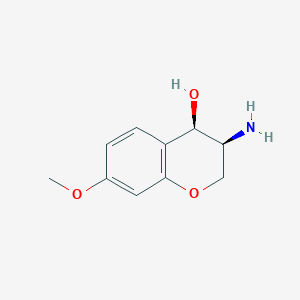
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system with hydroxy and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-methoxypyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1,5-naphthyridin-2(3H)-one: Lacks the methoxy group.
6-Methoxy-1,5-naphthyridin-2(3H)-one: Lacks the hydroxy group.
1,5-Naphthyridin-2(3H)-one: Lacks both hydroxy and methoxy groups.
Uniqueness
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one is unique due to the presence of both hydroxy and methoxy substituents, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
6-methoxy-1H-1,5-naphthyridine-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-5-9(11-8)6(12)4-7(13)10-5/h2-3H,4H2,1H3,(H,10,13) |
Clé InChI |
AILXJHLHVRIRAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=C1)NC(=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)









![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)


